molecular formula C24H38O7S B567361 Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate CAS No. 1236354-13-4

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate

Cat. No.: B567361
CAS No.: 1236354-13-4
M. Wt: 470.621
InChI Key: NOQUZUYUOOOVAH-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate is an organic compound with the molecular formula C24H38O7S and a molecular weight of 470.62 g/mol . This compound is characterized by the presence of a malonate ester group, a tert-butyl group, and a tosyloxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.

    Medicine: Potential use in drug development and as a building block for bioactive compounds.

    Industry: In the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism by which di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate exerts its effects involves the interaction of its functional groups with various molecular targets. The tosyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The malonate ester group can undergo decarboxylation, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity compared to other malonate derivatives .

Properties

IUPAC Name

ditert-butyl 2-methyl-2-[5-(4-methylphenyl)sulfonyloxypentyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O7S/c1-18-12-14-19(15-13-18)32(27,28)29-17-11-9-10-16-24(8,20(25)30-22(2,3)4)21(26)31-23(5,6)7/h12-15H,9-11,16-17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQUZUYUOOOVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC(C)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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